molecular formula C10H11N3O3 B2682956 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid CAS No. 1439900-54-5

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid

Cat. No.: B2682956
CAS No.: 1439900-54-5
M. Wt: 221.216
InChI Key: ZNFISAYEINTSOY-UHFFFAOYSA-N
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Description

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid is an organic compound that belongs to both the pyridine and pyrimidine families. It has a molecular formula of C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound is notable for its unique structure, which combines a nicotinic acid moiety with a tetrahydropyrimidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid typically involves the condensation of nicotinic acid derivatives with tetrahydropyrimidinone precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific industrial or laboratory protocols .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid include other nicotinic acid derivatives and pyrimidinone-containing molecules. Examples include:

  • 6-[2-Oxo-1,2-dihydropyrimidin-1-yl]nicotinic acid
  • 6-[2-Oxo-1,2,3,4-tetrahydropyrimidin-1-yl]nicotinic acid .

Uniqueness

What sets this compound apart is its unique combination of a nicotinic acid moiety with a tetrahydropyrimidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2-oxo-1,3-diazinan-1-yl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9(15)7-2-3-8(12-6-7)13-5-1-4-11-10(13)16/h2-3,6H,1,4-5H2,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFISAYEINTSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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